2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol
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Overview
Description
2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol typically involves multi-step organic reactions. One common method involves the alkylation of a thiazole derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques like recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-methylthiazol-4-yl)phenol: Another thiazole derivative with similar biological activities.
2-Thiazolamine, 4-methyl-: A simpler thiazole compound used in various chemical reactions.
Uniqueness
2-Methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol is unique due to its specific structure, which combines a thiazole ring with a butanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H20N2OS |
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Molecular Weight |
228.36 g/mol |
IUPAC Name |
2-methyl-4-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butan-2-ol |
InChI |
InChI=1S/C11H20N2OS/c1-9-12-10(8-15-9)7-13(4)6-5-11(2,3)14/h8,14H,5-7H2,1-4H3 |
InChI Key |
QSBICLWFPXQCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN(C)CCC(C)(C)O |
Origin of Product |
United States |
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